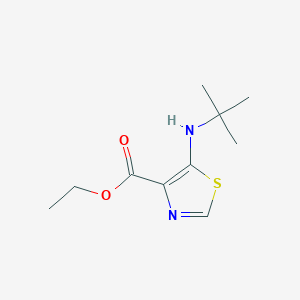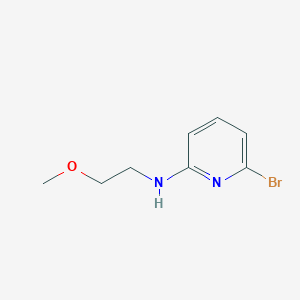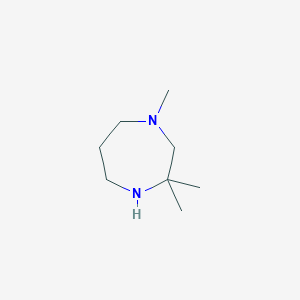
3-(4-Ethylphenoxy)propane-1-sulfonyl chloride
Vue d'ensemble
Description
3-(4-Ethylphenoxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Hydroxyalkanesulfonyl Chlorides from Chlorination of Hydroxyalkanesulfinate Salts : This study by King and Rathore (1987) in "Phosphorus Sulfur and Silicon and The Related Elements" explores the preparation of hydroxyalkanesulfonyl chlorides through chlorination. It discusses the chlorination of sodium 3-hydroxy-1-propanesulfinate and similar compounds, which are closely related to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride, and their reactions in various conditions (King & Rathore, 1987).
Preparation and Reactions of 2-Hydroxyethanesulfonyl Chloride : This research by King and Hillhouse (1983) in "Canadian Journal of Chemistry" details the preparation of hydroxyethanesulfonyl chloride, a compound with similarities to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride. The study focuses on its reactions with water and alcohols, highlighting its potential for various chemical applications (King & Hillhouse, 1983).
Effective and Selective Bisphenol A Synthesis : In a study by Ide et al. (2012) in "ACS Applied Materials & Interfaces," the authors explore the synthesis of bisphenol A using layered silicate with sulfonic acid, where compounds like 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride might be relevant in the process (Ide et al., 2012).
Synthesis and Antimicrobial Evaluation of Sulfonate Derivatives : Fadda et al. (2016) in "Phosphorus, Sulfur, and Silicon and the Related Elements" discuss the synthesis of sulfonate derivatives, including those related to 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride, and their antimicrobial properties (Fadda et al., 2016).
Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) in "Drug Metabolism and Disposition" describe the use of biocatalysis in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide compound. This study might have relevance in understanding the biological interactions and transformations of similar compounds like 3-(4-Ethylphenoxy)propane-1-sulfonyl chloride (Zmijewski et al., 2006).
Propriétés
IUPAC Name |
3-(4-ethylphenoxy)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-2-10-4-6-11(7-5-10)15-8-3-9-16(12,13)14/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSMXJDLTNTZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenoxy)propane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)


![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)
